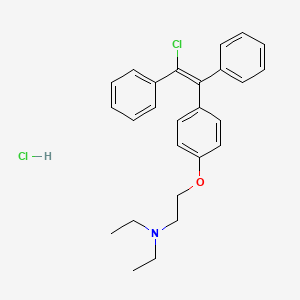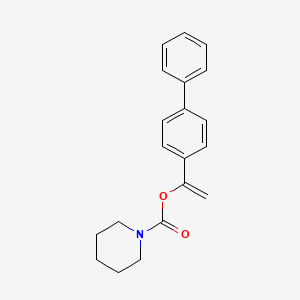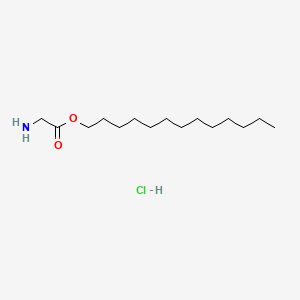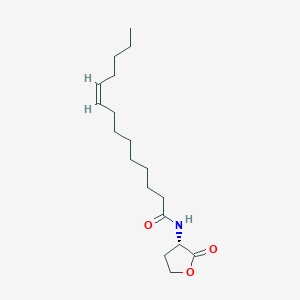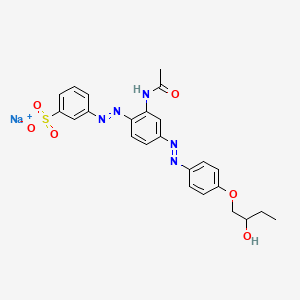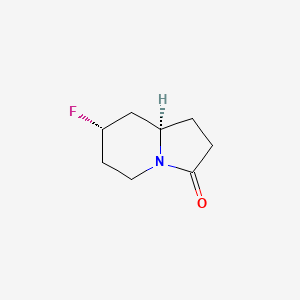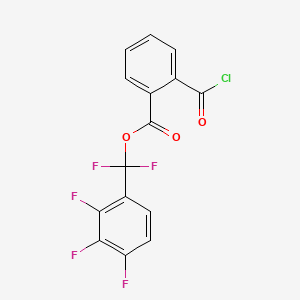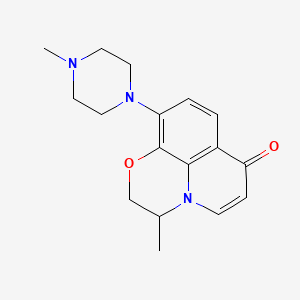
Defluoro-decarboxyl Ofloxacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Defluoro-decarboxyl Ofloxacin is a derivative of the well-known fluoroquinolone antibiotic, Ofloxacin This compound is characterized by the removal of fluorine and carboxyl groups from the parent molecule It retains the core quinolone structure, which is crucial for its biological activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Defluoro-decarboxyl Ofloxacin typically involves the modification of the Ofloxacin molecule. One common method includes the use of tetrafluorobenzoyl chloride as a starting material. The process involves several steps:
Condensation Reaction: Tetrafluorobenzoyl chloride reacts with a suitable acrylic ester to form an intermediate compound.
Hydrolysis and Cyclization: The intermediate undergoes hydrolysis followed by cyclization to form the quinolone core.
Defluorination and Decarboxylation: The final steps involve the removal of fluorine and carboxyl groups under specific reaction conditions, often using organic or inorganic bases.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process aims to achieve high yield and purity while minimizing environmental impact. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to enhance reaction efficiency.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity.
化学反应分析
Types of Reactions: Defluoro-decarboxyl Ofloxacin undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxone, cobalt ions, and UV light are commonly used for oxidation reactions.
Reduction: Sodium borohydride and other reducing agents are used under mild conditions.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often in the presence of catalysts.
Major Products:
Oxidation Products: Various oxidized derivatives with altered functional groups.
Reduced Derivatives: Compounds with reduced functional groups, often retaining the quinolone core.
Substituted Compounds: Products with new functional groups replacing the original ones.
科学研究应用
Defluoro-decarboxyl Ofloxacin has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Pharmaceutical Research: The compound is used in the development of new drug formulations and as a reference standard in analytical studies.
Biological Studies: Researchers investigate its interactions with bacterial enzymes and its effects on bacterial DNA replication.
Industrial Applications: It is used in the synthesis of other quinolone derivatives and as a starting material for the production of complex molecules.
作用机制
Defluoro-decarboxyl Ofloxacin exerts its effects by targeting bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting their activity, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of cell division and bacterial growth . This mechanism is similar to that of other fluoroquinolones but may exhibit unique properties due to the absence of fluorine and carboxyl groups.
相似化合物的比较
Ofloxacin: The parent compound, known for its broad-spectrum antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A stereoisomer of Ofloxacin with enhanced activity against certain bacterial strains.
Uniqueness: Defluoro-decarboxyl Ofloxacin is unique due to the absence of fluorine and carboxyl groups, which may alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially reduce side effects and improve its efficacy against specific bacterial strains .
属性
IUPAC Name |
2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-11-22-17-14(19-9-7-18(2)8-10-19)4-3-13-15(21)5-6-20(12)16(13)17/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQOMBVQEWCELR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=CC3=O)N4CCN(CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)
![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)

